Aluminum Stearate

Structure

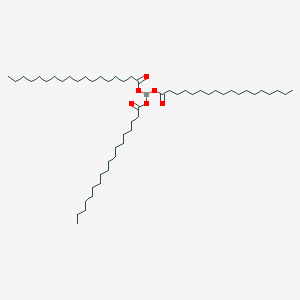

2D Structure

特性

CAS番号 |

637-12-7 |

|---|---|

分子式 |

C18H36AlO2 |

分子量 |

311.5 g/mol |

IUPAC名 |

aluminum;octadecanoate |

InChI |

InChI=1S/C18H36O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChIキー |

CNUTUZBKHPTSDA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Al] |

Color/Form |

White powder Hard material |

密度 |

1.070 |

melting_point |

118 °C |

他のCAS番号 |

637-12-7 |

物理的記述 |

Pellets or Large Crystals; Dry Powder White solid; [Hawley] White powder; Insoluble in water; [MSDSonline] |

賞味期限 |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

溶解性 |

Insoluble in water; soluble in ethanol, petroleum ether. When freshly made, soluble in alcohol, benzene, oil turpentine, mineral oils. Insoluble in alcohol, ether; soluble in alkali |

同義語 |

aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |

製品の起源 |

United States |

説明

Classification within the Metal Soap Family

Aluminum stearate (B1226849) belongs to the family of metal soaps, which are salts of fatty acids with metal cations. ottokemi.comnimbasia.com Specifically, it is an aluminum salt of stearic acid (octadecanoic acid). ravikiranchemicals.comottokemi.comnih.govnih.gov Metal soaps are characterized by their dual nature, possessing both a lipophilic (fatty acid chain) and a hydrophilic (metal carboxylate group) part, although their solubility in water is generally low. fishersci.casamaterials.comravikiranchemicals.com

Aluminum stearate exists in different forms depending on the degree of esterification of aluminum hydroxide (B78521) with stearic acid, primarily as aluminum mono-, di-, and tri-stearate. baerlocher.comatamanchemicals.comfrontiersin.orgwhiterose.ac.uk The properties, such as melting point and gelling capabilities, vary among these different forms. baerlocher.comatamanchemicals.com Aluminum di-stearate is often the most prevalent form in commercial products, and commercial grades may also contain absorbed aluminum hydroxide and free stearic acid. emerald.comscispace.com

Historical Context of Research on this compound Systems

The gelling properties of oil solutions by aluminum soaps have been recognized since at least the late 19th century. culturalheritage.org However, the deliberate use of this compound to modify the properties of materials, particularly in paints, became more prominent in the 20th century. culturalheritage.org Early research explored its use to prevent pigment settling in oil paints and to reduce the amount of oil needed for pigment wetting. culturalheritage.orgscribd.com Patents related to the use of aluminum and zinc stearates as aids in grinding pigments and preventing settling in paints were filed in the early 1920s. culturalheritage.org By the late 1920s, this compound was being used in considerable quantities in the paint and varnish industries. culturalheritage.org Historical studies also investigated the effects of metal soaps on pigments, noting that this compound could coat pigment particles, helping to prevent aggregation and settling. culturalheritage.orgscribd.com

Scope and Significance of Contemporary Academic Investigations

Contemporary academic research on this compound systems continues to explore its fundamental properties and expand its applications. Research focuses on understanding its behavior in various matrices, such as organic solvents and polymers, particularly its gelling and rheological properties. researchgate.netoup.comresearchgate.net Studies investigate the influence of different forms of this compound (mono-, di-, and tri-stearate) on material properties, such as charge mitigation in powders. frontiersin.orgwhiterose.ac.ukwhiterose.ac.uk

Current investigations also delve into the synthesis of this compound, examining different preparation methods and the impact of reaction conditions on the composition and characteristics of the resulting soap. scispace.comresearchgate.net The interaction of this compound with other components in complex formulations, such as its influence on the distribution and formation of metal carboxylates in paint films, is another area of research interest. scispace.comresearchgate.netnih.gov Furthermore, its potential use in novel applications, such as a low-solubility denitrification substrate for anaerobic bacteria, is being explored. atamanchemicals.comscispace.com The significance of these investigations lies in optimizing the use of this compound in existing applications and developing new applications based on a deeper understanding of its chemical and physical behavior.

Selected Physical and Chemical Properties of this compound

| Property | Value / Description | Source |

| Appearance | White powder | americanelements.comsamaterials.com |

| Molecular Formula | C₅₄H₁₀₅AlO₆ (for aluminum tristearate) | americanelements.comnih.gov |

| Molecular Weight | 877.4 g/mol (for aluminum tristearate) | nih.govthermofisher.com |

| Melting Point | 103-155 °C (range varies by form) | americanelements.com |

| Density | 1.01 g/cm³ | americanelements.com |

| Solubility in Water | Practically insoluble | samaterials.com |

| Solubility in Organic Solvents | Soluble in benzene, chloroform, alkali, glycol, chlorinated hydrocarbons, petroleum, turpentine (B1165885) oil, mineral oil, vegetable oil (when hot) | fishersci.caravikiranchemicals.comatamanchemicals.comscribd.com |

Note: The data in this table represents typical values and can vary depending on the specific form (mono-, di-, or tri-stearate) and purity of the this compound. This table is intended to be interactive in the final presentation.

Research Findings on Rheological Properties

Studies on the rheological behavior of this compound in hydrocarbon systems, such as nujol or decalin, indicate that it forms viscoelastic bodies. oup.comresearchgate.net These systems exhibit amplitude and frequency dependence, suggesting non-linear viscoelastic properties. oup.com The formation of cylindrical worm-like reverse micelles with ionic clusters has been proposed to explain the viscoelastic network in these solutions. researchgate.net The stability and viscosity of gels formed by this compound can be influenced by factors such as concentration, temperature, and the presence of co-solvents or other additives. researchgate.netresearchgate.netmdpi.com For instance, in fractionated coconut oil, this compound concentrations of 1% w/v and above exhibited thixotropic pseudoplastic properties. researchgate.net

Synthetic Methodologies and Mechanistic Reaction Pathways

Precipitation Synthesis Routes

The precipitation method is a common approach for synthesizing aluminum stearate (B1226849), typically involving the reaction of a soluble aluminum salt with a soluble stearate salt in an aqueous medium sakhainternational.com. This process leads to the formation of an insoluble aluminum stearate precipitate, which is then separated and dried.

Reactant Precursors and Stoichiometric Considerations

Typical reactant precursors in the precipitation synthesis include stearic acid, which is often first saponified with a base like sodium hydroxide (B78521) to form sodium stearate, and a soluble aluminum salt, such as aluminum sulfate (B86663) or aluminum chloride google.comscispace.com.

The stoichiometry of the reactants plays a crucial role in determining the composition of the resulting this compound, specifically the ratio of stearate groups to aluminum ions. For instance, reacting an aqueous dispersion of sodium stearate with an aluminum salt solution using a 3:1 molar ratio of sodium stearate to aluminum can yield aluminum tristearate google.com. However, the composition of commercially available this compound often approximates that of the distearate cdnsciencepub.com. Research indicates that a 1:1.5 molar ratio of stearic acid to sodium hydroxide during the saponification step can optimize the process, minimizing residual free fatty acids and maximizing aluminum content scispace.com. Deviations from this ratio can lead to higher levels of free fatty acids and lower aluminum incorporation .

Reaction Conditions and Parameter Optimization (e.g., pH, Temperature, Molar Ratios)

Optimizing reaction conditions is essential for controlling the yield and properties of the this compound precipitate. Critical parameters include pH, temperature, and the molar ratios of the reactants google.comscispace.com.

Maintaining a controlled pH, typically in the range of 8–10, is important for the precipitation reaction . The reaction temperature also influences the process; for example, saponification of stearic acid with sodium hydroxide is often carried out at around 55°C scispace.com. The temperature during the precipitation step can also affect the product characteristics.

Studies have investigated the effect of the stearic acid to sodium hydroxide ratio during the saponification of stearic acid prior to the reaction with the aluminum salt. A ratio of 1:1.5 has been found to be favorable, resulting in a soap similar to commercial products with lower free fatty acid content compared to ratios like 1:1.2 or 1:1.4 scispace.com.

Table 1: Effect of Stearic Acid/Sodium Hydroxide Ratio on this compound Characteristics (Precipitation Method)

| Stearic Acid/NaOH Ratio | Free Fatty Acids (%) | Aluminum Content (%) |

| 1:1.2 | 15.86 | Lower |

| 1:1.4 | 7.60 | Lower |

| 1:1.5 | 4.41 | 1.91 |

*Data compiled from search results scispace.com.

The speed of precipitation and mixing speed during the reaction are also considered important parameters in the manufacturing process scispace.com.

Influence of Drying Procedures on Product Characteristics

The drying procedure following precipitation and washing significantly impacts the final characteristics of the this compound product google.com. Improper drying can lead to the formation of undesirable grainy material google.com. This is believed to occur if the drying temperature exceeds the melting point of free stearic acid (around 69-70°C), causing any unattached or weakly attached stearic acid to fuse and form grains google.com. Careful drying at controlled temperatures, such as 105-115°C in a tray dryer, is typically employed to avoid decomposition and the formation of grainy material google.com.

Fusion Synthesis Approaches

The fusion method is another primary technique for synthesizing this compound. This approach involves the reaction between stearic acid and aluminum hydroxide or metal oxides/hydroxides at high temperatures sakhainternational.comalapolystabs.combaerlocher.com. The reaction produces a molten mixture of this compound, which solidifies upon cooling sakhainternational.com. In the fusion process, metal oxides or hydroxides and stearic acid are heated under pressure with continuous stirring beyond the melting point of the metallic stearate product, generally between 120-200°C baerlocher.comgoogle.com. The water generated during the reaction escapes as steam, eliminating the need for a separate drying step baerlocher.com. This method can produce relatively fine powders free from water-soluble salts baerlocher.com.

Exploration of Alternative Synthetic Pathways

While precipitation and fusion are the primary methods, alternative synthetic pathways have been explored. One such approach involves the reaction of aluminum isopropoxide with stearic acid in anhydrous pyridine (B92270), leading to the precipitation of a pyridine complex of this compound, from which pyridine is subsequently removed under vacuum atamanchemicals.comnih.gov.

Another method described is a one-step kneading process where stearic acid, aluminum trichloride, and a catalyst (such as hydrogen peroxide or ammonia (B1221849) water) are combined and kneaded at elevated temperatures (80-100°C) for a specific duration (1.6-2.4 hours) patsnap.com. This method aims to consolidate saponification and complexation, potentially reducing production time .

Electrodeposition has also been explored for fabricating superhydrophobic thin films of this compound on substrates like copper uqac.ca. This method involves using a source for aluminum, such as aluminum isopropoxide, and stearic acid uqac.ca.

Kinetic Studies of this compound Formation

Kinetic studies of metal stearate formation provide insight into the reaction rates and factors influencing the synthesis process. While specific detailed kinetic studies solely focused on this compound formation pathways were not extensively detailed in the provided search results, general principles and observations regarding metal stearate kinetics can be inferred.

Research on the reaction between pure metal powders and stearic acid has shown varying reaction onset temperatures and formation kinetics depending on the metal. For instance, gallium exhibits one of the fastest formation kinetics among certain metals. researchgate.net This suggests that the nature of the metal source significantly impacts the reaction rate.

Studies on the precipitation method for synthesizing metal stearates, such as calcium stearate, highlight the importance of parameters like reaction temperature and the concentration and addition rate of reactants in influencing the conversion and characteristics of the product. scispace.comiyte.edu.tr For instance, in the production of zinc stearate by precipitation, sampling at constant time intervals was used to study reaction kinetics. iyte.edu.tr Similarly, optimizing the molar ratio of stearic acid to alkali in the saponification step is crucial for minimizing residual free fatty acids and maximizing metal content in the final this compound product. researchgate.net Research indicates that a 1:1.5 molar ratio of stearic acid to sodium hydroxide can optimize saponification. researchgate.net Deviations from this ratio can lead to higher levels of free fatty acids and lower aluminum incorporation.

While detailed kinetic models for this compound formation specifically were not found, the principles observed in the synthesis of other metal stearates by similar methods suggest that factors such as temperature, reactant concentrations and ratios, mixing speed, and precipitation speed are critical parameters influencing the reaction kinetics and the properties of the synthesized this compound. scispace.comiyte.edu.trresearchgate.net

Below is a table summarizing some parameters and their reported effects in metal stearate synthesis, which can be extrapolated to understand factors relevant to this compound kinetics:

| Parameter | Observed Effect (General Metal Stearate Synthesis) | Source(s) |

| Molar Ratio of Fatty Acid to Alkali | Influences residual free fatty acids and metal content in the product. Optimal ratio can minimize impurities. | researchgate.net |

| Reaction Temperature | Affects reaction rate and can influence product characteristics. | scispace.comiyte.edu.tr |

| Reactant Concentration/Addition Rate | Can impact precipitation speed and product morphology. | scispace.comresearchgate.net |

| Mixing Speed | Influences the dispersion of reactants and reaction homogeneity. | scispace.comresearchgate.net |

Further dedicated kinetic studies on the specific reaction pathways for the different forms of this compound (mono-, di-, and tri-) under varying conditions would provide more precise data on reaction rates, activation energies, and the influence of different catalysts or reaction media.

Chemical Reactivity and Catalytic Phenomena of Aluminum Stearate

Types of Chemical Transformations

Aluminum tristearate, a common form of aluminum stearate (B1226849), is reported to undergo several fundamental chemical transformations.

Oxidation Reactions

Aluminum tristearate can be subjected to oxidation. This process typically requires the presence of oxidizing agents. Common reagents for the oxidation of aluminum tristearate include oxygen and hydrogen peroxide. The oxidation of aluminum tristearate yields aluminum oxide and stearic acid as major products.

Reduction Reactions

Reduction of aluminum tristearate is also possible. This transformation necessitates the use of reducing agents. Examples of reducing agents capable of facilitating the reduction of aluminum tristearate are hydrogen gas and lithium aluminum hydride. The primary products resulting from the reduction of aluminum tristearate are aluminum metal and stearic acid.

Substitution Reactions with Other Metallic Salts

Aluminum tristearate has the capacity to undergo substitution reactions when exposed to other metallic salts. These reactions involve the exchange of the aluminum ion with another metal ion from the reacting metallic salt, leading to the formation of different metallic stearates. akrochem.com These transformations are typically carried out under controlled temperature and pressure conditions. The synthesis of metal soaps, including aluminum soap, can involve a trans-saponification reaction where a potassium soap reacts with metal chloride salts. researchgate.net

Catalytic Mechanisms

Aluminum stearate exhibits catalytic properties and can facilitate various chemical reactions, particularly certain organic transformations. sakhainternational.com Its role as a catalyst can lead to enhanced reaction rates and improved yields. sakhainternational.com

Role in Esterification Reactions

This compound can facilitate esterification reactions. sakhainternational.com Esterification is a chemical process that typically involves the reaction between an alcohol and a carboxylic acid to form an ester and water. While some research focuses on aluminum complexes or modified aluminum oxides as catalysts for esterification researchgate.netmdpi.comresearchgate.net, this compound itself has been noted for its ability to facilitate this type of organic transformation. sakhainternational.com For instance, aluminum-alginate complexes, related aluminum compounds, have shown high catalytic activity in the esterification of stearic acid with ethanol. researchgate.net

Facilitation of Transesterification Processes

This compound is also known to facilitate transesterification processes. sakhainternational.com Transesterification is a reaction that involves the exchange of the organic group of an ester with the organic group of an alcohol. This process is crucial in various applications, including the production of biodiesel. Aluminum compounds, such as potassium-doped alumina (B75360), have been effectively utilized as heterogeneous catalysts for the interesterification (a type of transesterification) of triacylglycerols like soybean oil and methyl stearate under solvent-free conditions. This highlights the potential for aluminum-based catalysts, including this compound, to play a role in such reactions. sakhainternational.com

Influence on Other Organic Transformations

This compound has been observed to play a role in several organic reactions, often acting as a catalyst or additive that affects reaction rates, yields, and product properties. Its application in this context is linked to its composition and its ability to interact with different organic molecules.

One area where this compound demonstrates influence is in polymerization processes. It is often utilized as a catalyst or stabilizer in the synthesis of polymers, promoting reaction efficiency and effectiveness solubilityofthings.comsmolecule.com. For instance, it can act as a stabilizer in the production of polyvinyl chloride (PVC), helping to prevent polymer degradation during processing smolecule.comnimbasia.com.

Beyond polymerization, this compound has been reported to facilitate other organic transformations, including esterification and transesterification reactions smolecule.comsakhainternational.com. These reactions involve the formation or exchange of ester groups and are fundamental in organic synthesis. The presence of this compound can enhance the rates and yields of these processes smolecule.comsakhainternational.com.

Furthermore, this compound's interaction with organic compounds extends to surface chemistry. Studies have shown that stearic acid, a component of this compound, can react with surface aluminum cations on nanoparticles, forming a barrier layer through the creation of covalent bonds researchgate.net. While this specifically describes the interaction of stearic acid with an aluminum surface, it highlights the potential for aluminum species, such as those present in this compound, to engage in chemical bonding with organic functionalities.

Research findings indicate that the specific form of this compound (mono-, di-, or tri-stearate) can impact its interactions and effects in organic systems chempoint.comfrontiersin.org. These different forms possess varying aluminum content and free fatty acid content, leading to differences in their behavior as additives or catalysts chempoint.com.

While detailed kinetic and mechanistic studies specifically focusing on this compound as a catalyst in a wide range of organic transformations are extensive, the existing literature points to its capacity to influence reactions like esterification, transesterification, and polymerization, as well as its significant role in modifying the physical properties of organic formulations through interactions at a molecular level smolecule.comsakhainternational.comchemienterprisesllp.comatamanchemicals.comaluminium-stearate.com.

Rheological Behavior and Gelation Mechanisms of Aluminum Stearate Systems

Pseudoplastic and Thixotropic Flow Characteristics

Dispersions of aluminum stearate (B1226849) in oily vehicles typically exhibit pseudoplastic behavior, also known as shear thinning. ju.edu.joresearchgate.netresearchgate.net In pseudoplastic fluids, the apparent viscosity decreases with increasing shear rate. This is a desirable property in many applications, such as paints and pharmaceutical suspensions, where a high consistency is needed at rest to prevent settling, but the material must flow easily under shear during application or dispensing. ju.edu.joresearchgate.net

At concentrations of 1% w/v and above, aluminum stearate in oily vehicles can also exhibit thixotropic properties. ju.edu.joresearchgate.net Thixotropy is a time-dependent shear-thinning behavior where the viscosity decreases under constant shear stress over time and recovers gradually when the stress is removed. This property contributes to the stability of dispersions, preventing settling during storage while allowing for easy flow upon agitation. ju.edu.jo

Viscoelastic Properties and Network Formation

This compound forms viscoelastic networks in non-polar solvents. researchgate.net This viscoelastic behavior is characterized by the material exhibiting both viscous (flow-like) and elastic (solid-like) properties. The formation of a viscoelastic network is attributed to attractive interactions between the aluminum tricarboxylate ionic groups within the system. researchgate.net

The structure of this compound, comprising aluminum ions coordinated with stearate anions, facilitates the formation of a stable network that enhances viscosity and contributes to the material's viscoelastic nature. sakhainternational.com

Elasticity Index Analysis

The elasticity index is a parameter used to characterize the viscoelastic properties of thickened systems. Studies comparing different thickeners have shown that greases thickened with this compound exhibit stronger viscoelastic properties compared to those thickened with lithium stearate. researchgate.netmdpi.com The elasticity index value for this compound grease was reported to be significantly lower than that for lithium stearate grease, indicating a greater elastic response and resistance to structural changes under applied forces. mdpi.comdntb.gov.ua

Influence of Concentration on Rheological Profiles

The concentration of this compound has a significant impact on the rheological profile of its dispersions. Increasing the concentration generally leads to an increase in apparent viscosity and a more pronounced pseudoplastic and thixotropic behavior. researchgate.netresearchgate.netculturalheritage.orgatamanchemicals.com For instance, in one study, dispersions of this compound in fractionated coconut oil showed increasing degrees of pseudoplasticity with increasing concentration. researchgate.net Concentrations of 1% w/v and above were found to exhibit thixotropic pseudoplastic properties. ju.edu.joresearchgate.net Higher concentrations of this compound can lead to the formation of gels and significantly increase the viscosity of oil-pigment mixtures, allowing gelling to occur at lower pigment concentrations. culturalheritage.orgatamanchemicals.comatamanchemicals.com

Temperature-Dependent Viscosity and Activation Energy of Viscous Flow

The viscosity of systems thickened with this compound is dependent on temperature. Generally, dynamic viscosity decreases with increasing temperature, which is a characteristic behavior of lubricants. researchgate.net Lubricants thickened with this compound have been characterized by higher viscosity at low temperatures compared to some other thickeners like calcium stearate. researchgate.net

The concept of activation energy of viscous flow is used to describe the temperature dependence of viscosity. While specific values for this compound in various systems require detailed study, the activation energy reflects the energy barrier that must be overcome for viscous flow to occur. mdpi.comfrontiersin.org Temperature-dependent crossover frequencies in rheological measurements can be used to calculate activation energies related to gel formation. researchgate.net

Mechanism of Gelation in Organic Media

This compound is well-known for its ability to form gels and thickened structures in organic media, particularly in hydrocarbon solvents and oils. atamankimya.comnoracadditives.comculturalheritage.orgatamanchemicals.com This gelling capability is a key property that makes it valuable in various applications.

Formation of Interconnected Molecular Structures

The gelation mechanism of this compound in organic media involves the formation of interconnected molecular structures. Contrary to earlier beliefs suggesting a polymer chain-like structure, recent research indicates that the gelling mechanism stems from the formation of spherical nano-sized micelles from aluminum soap molecules. researchgate.net These colloidal micelle particles then aggregate into networks, forming highly fractal and jammed structures that trap the organic medium, leading to gel formation. researchgate.netresearchgate.net The chemical structure, with aluminum ions coordinated with stearate anions, facilitates the interaction between molecules and the formation of these stable, interconnected networks. sakhainternational.com

Role of Self-Assembly in Gel Network Formation

The gelation mechanism of this compound in oleaginous vehicles and organic solvents is primarily attributed to the self-assembly of its molecules into a three-dimensional network structure colab.wsnih.govresearchgate.net. This self-assembly process involves non-covalent interactions between the this compound molecules, leading to the formation of aggregates that immobilize the liquid phase and result in a solid-like or semi-rigid gel rsc.orgulisboa.pt.

Research on aluminum 12-hydroxystearate (Al HSA), a related aluminum soap, has investigated the gelling mechanism involving the formation of spherical nano micelles in solvents colab.wsnih.govresearchgate.net. These nano micelles then self-assemble to form an aggregated network structure that traps the oil or solvent colab.wsnih.govresearchgate.net. This suggests a similar mechanism for this compound, where molecular interactions, potentially including conjugation effects, hydrogen bonding, and van der Waals forces, drive the formation of nanostructures that build the gel network researchgate.net.

The formation of this network is crucial for the thickening and gelling action observed with this compound atamanchemicals.comsakhainternational.com. The extent and nature of the self-assembly and the resulting network structure directly influence the rheological properties of the system, such as viscosity and viscoelasticity researchgate.net.

Rheological Impact of this compound Isomers

This compound can exist in different forms, generally classified as aluminum mono-, di-, and tri-stearate atamankimya.com. These variations arise from the number of stearate molecules attached to the aluminum ion chemienterprisesllp.comatamankimya.com. These different forms, or isomers, of this compound exhibit varying physical properties, including their gelling capabilities atamankimya.com.

Studies indicate that the choice of this compound isomer impacts the rheological behavior of the resulting gels. For instance, oils with low viscosity are best thickened by aluminum di- and tri-stearate, while very viscous oils tend to form stiffer gels when combined with aluminum mono- or di-stearates atamankimya.com. This suggests that the structural differences between the isomers influence how they self-assemble and form networks within different types of oily vehicles, thereby affecting the resulting gel strength and viscosity.

While specific detailed research findings on the comparative rheological impact of all three distinct this compound isomers (mono-, di-, and tri-stearate) were not extensively detailed in the provided context, the general understanding is that the degree of stearation on the aluminum center plays a significant role in determining the efficacy and characteristics of the gel formed atamankimya.com.

Interactions with Diverse Oleaginous Vehicles and Solvents

The rheological behavior of this compound is highly dependent on the nature of the oleaginous vehicle or solvent in which it is dispersed pku.edu.cn. This compound is insoluble in water, ethanol, and ether but is soluble in organic solvents such as benzene, chloroform, glycol, chlorinated hydrocarbons, petroleum, turpentine (B1165885) oil, mineral oil, and vegetable oil, especially when heated ravikiranchemicals.comchemienterprisesllp.comatamanchemicals.comnimbasia.comatamankimya.com. This solubility and dispersibility in non-polar and weakly polar organic media are fundamental to its function as a gelling agent in these systems chemienterprisesllp.comnimbasia.com.

Studies have investigated the rheological properties of this compound in various oily vehicles. For example, dispersions of this compound in Fractionated Coconut Oil (FCO) have shown pseudoplastic behavior, with concentrations of 1% w/v and above exhibiting thixotropic pseudoplastic properties researchgate.net. The apparent viscosity of these systems increases with the concentration of this compound researchgate.net.

The interaction between this compound and the solvent dictates the self-assembly process and the formation of the gel network rsc.orgcore.ac.uk. The polarity and chemical nature of the solvent influence the solubility and dispersion of the this compound molecules, which in turn affects the type and strength of the interactions leading to gelation pku.edu.cncore.ac.uk. The ability of this compound to form gels in a wide range of organic solvents makes it a versatile rheology modifier for diverse applications ravikiranchemicals.comatamanchemicals.com.

Research on this compound/benzene gels has shown that temperature affects their viscosity, with viscosity increasing with elevated temperature in a manner contrary to most liquids pku.edu.cn. This highlights the complex interplay between this compound, the solvent, and temperature in determining the rheological profile of the gel pku.edu.cn. The selection of the appropriate oleaginous vehicle or solvent is therefore critical in achieving the desired rheological properties in formulations utilizing this compound as a gelling or thickening agent researchgate.netresearchgate.net.

The following table summarizes some of the rheological behaviors observed with this compound in different vehicles:

| Vehicle/System | This compound Concentration | Observed Rheological Behavior | Notes | Source |

| Fractionated Coconut Oil (FCO) | Dispersions | Pseudoplastic behavior | researchgate.net | |

| Fractionated Coconut Oil (FCO) | 1% w/v and above | Thixotropic pseudoplastic properties | researchgate.net | |

| Oily vehicle (this compound, hydrogenated castor oil, lecithin (B1663433), sucrose (B13894) in FCO) | Not specified | Thixotropic pseudoplastic properties | Omission of lecithin decreased viscosity and caused loss of thixotropy | researchgate.net |

| Benzene gels | Not specified | Viscosity increases with temperature | Contrary to most liquids | pku.edu.cn |

| Oil-in-water emulsion drilling fluids | Not specified | Shear thinning (pseudoplastic) | Acts as filtrate loss-controlling agent and stabilizer | researchgate.net |

Interfacial Chemistry and Surface Modification by Aluminum Stearate

Adsorption Mechanisms at Solid-Liquid and Liquid-Liquid Interfaces

Aluminum stearate (B1226849) functions by adsorbing at interfaces, forming a modifying layer. At solid-liquid interfaces, the hydrophilic head of the aluminum stearate molecule can interact with polar or hydroxylated solid surfaces, such as metal oxides. ias.ac.inmdpi.com This interaction anchors the molecule to the surface, leaving the hydrophobic stearate tails oriented outwards. ias.ac.in This arrangement creates a hydrophobic layer on the solid surface.

In the context of superhydrophobic surface fabrication on aluminum alloys, the formation of this compound on the surface is a key step. This often involves the reaction between stearic acid and hydroxyl groups present on the aluminum surface, leading to the formation of aluminum carboxylates. mdpi.comresearchgate.net The adsorption of stearic acid on a roughened aluminum surface, for instance, forms a thin and homogeneous layer of this compound. ias.ac.in

At liquid-liquid interfaces, such as oil-in-water emulsions, this compound can adsorb at the interface between the two immiscible phases. This adsorption helps to stabilize the emulsion by reducing the interfacial tension and forming a barrier that prevents droplet coalescence.

Surface Energy Reduction and Hydrophobic Layer Formation

A primary function of this compound is to reduce surface energy and induce hydrophobicity. The long hydrocarbon chains of the stearate portion are nonpolar and have low surface energy. When this compound adsorbs onto a surface with the stearate tails oriented outwards, it effectively lowers the surface energy of the material. researchgate.netscielo.br This reduction in surface energy is crucial for achieving hydrophobic and superhydrophobic properties.

The formation of a hydrophobic layer by this compound is a direct consequence of the orientation of its molecules at the interface. The outward-facing stearate chains repel water molecules, leading to high contact angles and reduced wettability. researchgate.netscielo.br This mechanism is fundamental to its use as a water repellent and waterproofing agent in various materials like paints, coatings, and fabrics. ravikiranchemicals.comatamanchemicals.com

In the fabrication of superhydrophobic surfaces, the combination of surface roughness and the presence of a low-surface-energy material like this compound is essential. ias.ac.inresearchgate.net The micro- and nano-scale roughness, coupled with the hydrophobic layer formed by this compound, traps air pockets beneath water droplets, further enhancing water repellency and leading to high contact angles (typically > 150°) and low sliding angles. ias.ac.inresearchgate.netscielo.br

Mechanisms of Pigment Wetting and Dispersion Stabilization in Coatings

This compound plays a significant role in the performance of paints and coatings, particularly in pigment wetting and dispersion stabilization. It can coat the surface of pigment particles, altering their surface properties. culturalheritage.orgatamanchemicals.comatamanchemicals.com This coating helps to reduce the amount of oil or vehicle needed to wet the pigment, facilitating the dispersion process. culturalheritage.orgatamanchemicals.comatamanchemicals.com

This compound also contributes to the rheological properties of coatings, acting as a thickening agent and preventing sag. ravikiranchemicals.comataman-chemicals.com Its ability to form gels with oils at appropriate concentrations can increase the body of the paint, potentially allowing for the use of less costly pigment while maintaining desired consistency. culturalheritage.orgatamanchemicals.com

Anti-Settling and Anti-Caking Mechanisms in Particulate Systems

This compound is effective as an anti-settling and anti-caking agent in various particulate systems, including powders and suspensions. In paints and coatings, as discussed, it prevents the sedimentation of pigments by stabilizing their dispersion. culturalheritage.orgatamanchemicals.comatamanchemicals.com

In powdered systems, this compound can coat the surface of individual particles, reducing inter-particle forces and preventing them from clumping together. chemienterprisesllp.com This anti-caking effect improves the flowability of powders, which is important in applications like powdered foods and pharmaceuticals. chemienterprisesllp.com The mechanism involves the stearate chains providing a barrier that minimizes contact and adhesion between particles.

While this compound is known to improve the redispersibility of aggregated particles in some systems, such as magnetorheological fluids, studies have also indicated that higher concentrations might increase the sedimentation rate. nih.gov This suggests that the optimal concentration and the specific nature of the particulate system are crucial for achieving the desired anti-settling or anti-caking effect.

Role in Superhydrophobic Surface Fabrication and Performance

This compound is a key component in the fabrication of superhydrophobic surfaces on various substrates, particularly metals like aluminum and copper. researchgate.netscielo.broatext.comuqac.ca Superhydrophobicity, characterized by high water contact angles (> 150°) and low sliding angles (< 10°), is achieved through the combination of surface micro- and nano-roughness and the presence of a low-surface-energy material. ias.ac.inresearchgate.netscielo.br

This compound contributes the essential low-surface-energy component. ias.ac.inresearchgate.net Various methods, including chemical etching, electrodeposition, and simple immersion, are used to create the necessary surface topography, followed by or simultaneously involving the formation or deposition of an this compound layer. researchgate.netscielo.broatext.comuqac.ca The stearate molecules orient themselves with the hydrophobic tails facing outwards, minimizing the interaction between the surface and water droplets. researchgate.netscielo.br The rough surface structure then allows air to be trapped in the cavities, further reducing the contact area between the water and the solid surface, leading to enhanced water repellency according to the Cassie-Baxter model. ias.ac.in

Research has demonstrated the successful fabrication of superhydrophobic aluminum surfaces using methods that involve the formation of this compound, resulting in high contact angles and excellent water roll-off properties. researchgate.netscielo.bruqac.ca The morphology of the this compound layer, often described as flake-like or rose petal-like microstructures, contributes significantly to the hierarchical roughness required for superhydrophobicity. researchgate.netoatext.com

Triboelectrification Phenomena on this compound-Modified Surfaces

Triboelectrification, the process of charge transfer between materials through contact and friction, can be significantly influenced by surface modification with this compound. This compound, particularly its different forms (mono-, di-, and tri-stearate), can act as a charge modifier or neutralizer. frontiersin.orgtriboelectrification.orgwhiterose.ac.uk

Studies investigating the tribocharging behavior of materials coated with this compound, such as functionalized glass beads, have shown that the type and concentration of this compound, as well as the surface properties of the substrate, affect the charge acquired. frontiersin.orgwhiterose.ac.uk The amphipathic nature of this compound molecules can lead to different orientations on hydrophilic versus hydrophobic surfaces, potentially altering the charge transfer process at the contact interface. frontiersin.org

Research indicates that aluminum mono- and di-stearate can charge positively against certain materials (e.g., aluminum, copper, PTFE) and negatively against others (e.g., stainless steel). frontiersin.orgwhiterose.ac.uk Aluminum tri-stearate, being more ionic, can exhibit different charging behavior. frontiersin.orgwhiterose.ac.uk The presence of this compound has been shown to reduce the charge acquired by some materials, highlighting its potential as an antistatic agent to mitigate undesirable electrostatic effects in various industrial processes involving powders and particulate systems. frontiersin.orgtriboelectrification.orgwhiterose.ac.uk Understanding the electronic structure and surface termination of this compound is an area of research aimed at predicting its triboelectric behavior. triboelectrification.org

Dispersion Science and Colloidal Stability in Aluminum Stearate Formulations

Mechanisms of Dispersion Stabilization

Aluminum stearate (B1226849) stabilizes dispersions and prevents the settling of solid particles, such as pigments in paints chempoint.comnimbasia.comchemienterprisesllp.comatamanchemicals.com. It achieves this by thickening the medium, which helps to keep particles evenly distributed nimbasia.comchemienterprisesllp.com. In paint formulations, aluminum stearate can coat the surface of pigment particles, which aids in preventing settling and reduces the amount of oil needed to wet the pigment atamanchemicals.comatamanchemicals.com. This coating action, potentially through steric effects or electrical charge mechanisms, helps to keep particles from aggregating atamanchemicals.comatamanchemicals.com.

In metal injection molding, this compound acts as a surfactant, coating metal powders and breaking down agglomeration, thereby decreasing the viscosity of the feedstock researchgate.net. This surface modification facilitates the dispersion of individual particles in the polymer matrix up.ac.za. The process involves the diffusion of the stearate into the cavities of particle agglomerates, reducing the shear forces required for disintegration and dispersion up.ac.za.

In emulsions, this compound can be an effective stabilizer, particularly in water-in-oil emulsions google.com. Its amphiphilic structure, with hydrophobic tails and a metal head, allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a barrier against droplet coalescence uri.edu.

Factors Influencing Dispersion Stability

Several factors influence the effectiveness of this compound in stabilizing dispersions and maintaining colloidal stability.

Particle Size Effects on Dispersion Behavior

The particle size of this compound itself can influence its dispersion behavior and effectiveness as a stabilizer. Fine particle size of this compound can result in better dispersion in various mediums bisleyinternational.commlagroup.comtradeindia.com. A novel precipitation process and particle size/morphology control technology can yield this compound with ultra-fine particle size, high alumina (B75360) content, and enhanced gelling strength, leading to better dispersion mlagroup.comtradeindia.com. Smaller particle sizes generally lead to increased surface area, contributing to better dispersion in solvents solubilityofthings.com. In polymer compounding, metal stearates facilitate the breakdown of particle agglomerates and dispersion of individual particles up.ac.za.

Temperature Effects on Dispersion Stability

Temperature plays a crucial role in the dispersion and stability of this compound formulations. This compound can dissolve in certain organic solvents and oils when heated, forming gels upon cooling at sufficient concentrations nih.govbaerlocher.comaluminium-stearate.comatamanchemicals.com. This thermoreversible gelling property is key to its use as a thickener and stabilizer in many applications, such as paints and greases baerlocher.comaluminium-stearate.comatamanchemicals.com. The solubility of nonionic surfactants, often used in conjunction with stabilizers like this compound in emulsions, also varies with temperature, which can pose problems for emulsion storage stability under varying temperatures google.com. This compound itself demonstrates thermal stability, which is advantageous in high-temperature processing applications chempoint.comsakhainternational.com. Rheological and filtration properties of emulsion drilling fluids containing this compound were found to be stable at 80°C researchgate.net.

Aggregation and Agglomeration Phenomena in Dispersions

Aggregation and agglomeration are key challenges in maintaining stable dispersions, and this compound's function often involves preventing or mitigating these phenomena researchgate.netup.ac.zamdpi.com. Crystal agglomeration, the adhesion of fine crystals to form larger particles, is a common issue in crystallization and formulation processes mdpi.com. This compound, when used as a surface modifier or dispersant, can break down agglomeration between particles researchgate.netup.ac.za. In paint films, this compound can aggregate as clusters, and these aggregates may not be homogeneously distributed, with the volume ratio of this compound potentially increasing towards the surface of the film researchgate.net. The interfacial area of these agglomerates can vary with depth within the film researchgate.net. The use of metal stearate blends in polymer compounding has been shown to reduce particle agglomeration and improve particle dispersion up.ac.za.

Interactions with Co-stabilizers and Surfactants in Emulsions

This compound is often used in conjunction with co-stabilizers and surfactants in emulsion formulations to enhance stability baerlocher.comoxfordlabfinechem.comgoogle.comresearchgate.net. In water-in-oil emulsions, this compound can be used as a stabilizer alongside emulsifiers like mannide monooleate google.com. The stability of emulsions can be influenced by the interactions between surfactants and particles uri.edu. While surfactants reduce interfacial tension, partially wettable particles like this compound can adsorb at the oil-water interface, acting as barriers against droplet coalescence uri.edu. The combination of colloidal silica (B1680970) and non-ionic surfactants has been shown to improve emulsion stability, suggesting potential synergistic effects when this compound is used with other stabilizers researchgate.net. This compound can exhibit a synergistic effect with zinc stearate or calcium stearate in achieving good gelling and thickening action aluminium-stearate.comatamanchemicals.com. The use of metal stearate blends can offer advantages in facilitating better particle dispersion up.ac.za.

Design Principles for Stable this compound Dispersions

The stability of this compound dispersions is influenced by a combination of factors, including the type of this compound used, its concentration, the properties of the dispersion medium, and the presence of other additives. This compound's ability to form gels with organic solvents and oils is a key property utilized in creating stable dispersions and increasing viscosity baerlocher.comatamanchemicals.comculturalheritage.orgatamanchemicals.com.

Different forms of this compound (mono-, di-, and tri-stearate) can impact the gelling properties and the stability of dispersions baerlocher.com. The polarity of the stearate and the viscosity and solvent properties of the liquid component are critical factors for effective gelation baerlocher.com. For instance, aluminum tristearate is recognized for its strong gelling ability, which enhances the viscosity of formulations atamanchemicals.com.

Research has explored the rheological behavior of this compound dispersions in various oily vehicles. Studies have shown that dispersions of this compound in fractionated coconut oil can exhibit pseudoplastic and thixotropic properties, particularly at concentrations of 1% w/v and above researchgate.netju.edu.jo. Thixotropic pseudoplastic behavior is desirable in liquid systems as it allows for high consistency when at rest and easier flow or spreading when shear is applied researchgate.netju.edu.jo.

The concentration of this compound plays a significant role in the rheology and stability of dispersions. Increasing amounts of this compound in oil-pigment mixtures can lead to increased viscosity and gel formation at lower pigment concentrations culturalheritage.orgatamanchemicals.com. This gelling capacity helps to keep particles in suspension and prevents settling culturalheritage.orgatamanchemicals.com.

The interaction between this compound and dispersed particles, such as pigments, is also vital for stability. This compound can coat the surface of pigment particles, which helps prevent settling and reduces the amount of oil needed for wetting culturalheritage.orgatamanchemicals.com. This coating effect, potentially through steric effects or electrical charge mechanisms, helps to keep particles from aggregating culturalheritage.orgatamanchemicals.com.

In the context of triboelectrification, the type and amount of this compound coating on particle surfaces can influence charge mitigation, which is relevant for the handling and stability of powders and grains whiterose.ac.ukfrontiersin.org. Studies on coated glass beads showed that at a concentration of 0.5 wt%, all three types of this compound reduced the charge acquired by acid-washed glass beads against certain contact surfaces whiterose.ac.ukfrontiersin.org. However, at a higher concentration of 3 wt%, the charge level of acid-washed glass beads could increase, although aluminum tristearate still showed good charge mitigating properties in this case whiterose.ac.ukfrontiersin.org.

Designing stable this compound dispersions involves considering the specific application and the desired properties. Factors such as the required viscosity, suspension characteristics, and interaction with other components in the formulation must be taken into account. The solubility characteristics of this compound, being insoluble in water but soluble in nonpolar organic solvents, also dictate the choice of dispersion medium ravikiranchemicals.comsolubilityofthings.com.

The stability of emulsions can also be enhanced by this compound, where it acts as a stabilizer, preventing phase separation atamanchemicals.comatamanchemicals.com. Its hydrophobic nature makes it a good thickener and coating ingredient in various applications atamanchemicals.com.

Here is a summary of some research findings related to this compound dispersions:

| Study Focus | Key Finding | Relevant this compound Aspect(s) | Source |

| Rheology in Oily Vehicles | Dispersions exhibit pseudoplastic and thixotropic behavior at ≥ 1% w/v concentration. | Concentration, Rheology | researchgate.netju.edu.jo |

| Effect on Pigment Dispersion in Paints | Coats pigment particles, prevents settling, reduces oil demand, increases viscosity/gelation. | Particle Coating, Gelling Capacity | culturalheritage.orgatamanchemicals.com |

| Influence on Triboelectrification of Glass Beads | Type and concentration affect charge mitigation; 0.5 wt% generally reduced charge, 3 wt% had varied effects. | Type (mono, di, tri), Concentration | whiterose.ac.ukfrontiersin.org |

| Gelling Properties in Organic Solvents/Oils | Forms gels, effectiveness depends on stearate type, polarity, and solvent properties. | Gelling Capacity, Type, Solvent | baerlocher.com |

| Role as Emulsion Stabilizer | Prevents phase separation in formulations. | Emulsion Stabilization | atamanchemicals.comatamanchemicals.com |

These findings highlight the importance of carefully selecting the type and concentration of this compound and considering its interactions with the dispersion medium and other components to achieve stable and functional formulations.

Advanced Structural Characterization and Spectroscopic Analysis of Aluminum Stearate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure, chemical bonds, and functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

FTIR spectroscopy is a widely used technique for identifying the functional groups and chemical bonds within aluminum stearate (B1226849). By measuring the absorption of infrared radiation at specific wavelengths, FTIR produces a spectrum that is characteristic of the molecular vibrations. Analysis of this spectrum allows for the identification of key functional groups such as the carboxylate headgroup (-COO-) and the long aliphatic chains (-CH2-, -CH3) derived from stearic acid.

FTIR can confirm the successful formation of aluminum stearate by identifying characteristic vibrational modes associated with the interaction between the aluminum cation and the carboxylate anion. Studies have utilized FTIR to characterize this compound coatings, observing characteristic vibrational modes of the treatment molecules. mdpi.com Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has also been employed to confirm the presence of COO-Al and C-H bonds in thin films of this compound. uqac.ca The absence of a band around 3650 cm⁻¹ in FTIR spectra can indicate the unlikelihood of this compound presence in certain samples. researchgate.net

FTIR is sensitive enough to distinguish between different forms of this compound and can provide information on the presence of residual free fatty acids. psu.edu It can also be used to study the bonding between stearate and surfaces, such as titania, and how this bonding is affected by factors like water content. acs.org Changes in the C-H stretching bands in ATR-FTIR spectra have been shown to indicate modifications in the packing of stearate tails. acs.org

Raman Spectroscopy for Conformational and Structural Insights

Raman spectroscopy complements FTIR by providing information about molecular vibrations that are not active in infrared absorption. This technique is particularly useful for studying the conformational order of the aliphatic chains and gaining structural insights into the solid state of this compound.

Raman spectroscopy has been used in conjunction with other techniques to characterize surface-treated nanoparticles, including those modified with aluminum and stearate. acs.org While some studies note limitations of Raman spectroscopy in identifying very thin layers of certain compounds on surfaces, it remains a valuable tool for analyzing the molecular structure and interactions within this compound. spectroscopyonline.com Raman spectroscopy can also be used to study the components present in mixtures containing stearic acid, providing insights into the composition and potential interactions. azom.com

X-ray Based Techniques

X-ray based techniques offer powerful means to investigate the crystalline structure, phase composition, and internal distribution of materials like this compound.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and identifying the different phases present in a solid sample. For this compound, XRD can reveal information about the arrangement of the aluminum ions and stearate chains in the solid state.

XRD analysis can confirm the crystalline structure of this compound, often showing characteristic peaks at specific 2θ values. Studies on metal soaps, including this compound, have utilized XRD to examine their structure. researchgate.net For instance, XRD patterns of synthesized metal soaps have shown distinct peaks related to their layered structures. researchgate.net In the context of modified materials, XRD has been used to characterize the structure of nanocomposites containing stearate-modified components, indicating changes in basal spacing and exfoliation. nih.gov XRD, alongside FTIR and Scanning Electron Microscopy (SEM), has been employed to characterize synthesized materials, including those involving stearates. rsc.org

Micro-computed Tomography (µ-CT) for Compositional Gradients

Micro-computed Tomography (µ-CT) is a non-destructive imaging technique that provides high-resolution three-dimensional visualizations of the internal structure of materials. While not as commonly applied to the molecular structure of this compound itself, µ-CT is valuable for examining the distribution of this compound within complex matrices or formulations.

µ-CT can be used to assess compositional gradients and the distribution of components within a sample. nist.gov For example, in studies of oil paints, synchrotron-based µ-CT has been employed to assess compositional gradients across paint films containing this compound as an additive. nist.gov This technique can reveal the heterogeneous distribution of materials, such as agglomerates of this compound, within a matrix. nist.gov µ-CT has also been utilized in the analysis of controlled-release tablets containing this compound to study dissolution behavior and kinetics by visualizing structural changes over time. tandfonline.com It is a useful tool for inspecting the internal structure of tablets and understanding the impact of components like stearates on their properties. pharmaexcipients.com

Surface-Sensitive Analytical Methods

Surface-sensitive analytical methods are crucial for understanding the chemical composition and properties of the outermost layers of this compound particles or films, which significantly influence their interactions with other materials and the environment.

Attenuated Total Reflectance (ATR) Spectroscopy for Surface Chemistry

Attenuated Total Reflectance (ATR) spectroscopy, a subset of Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for analyzing the surface chemistry of materials with minimal sample preparation. It is particularly useful for opaque or solid samples like this compound powder or films. In ATR-FTIR, the infrared beam passes through a crystal with a high refractive index, internally reflecting at the crystal-sample interface. An evanescent wave extends into the sample, and the absorption of this wave by the sample's surface functional groups provides a spectrum characteristic of the material's surface chemistry.

ATR spectroscopy has been employed to characterize this compound, particularly in the context of surface modifications and interactions. Studies on TiO2 nanoparticles surface-modified with this compound have utilized ATR to analyze the vibrational spectra of the stearate, focusing on the carboxylate headgroups acs.orgacs.orgnih.gov. The position and splitting of the asymmetric and symmetric carboxylate vibrations (νas(COO-) and νs(COO-)) provide information about the coordination of the stearate to the aluminum or other metal centers acs.org. For instance, bands around 1558 cm⁻¹ and 1420 cm⁻¹ in the ATR spectra of stearate-capped titania are consistent with bridging coordination, while bands at 1510 cm⁻¹ and 1470 cm⁻¹ can be assigned to chelated carboxylate acs.org.

ATR-FTIR has also been used to confirm the presence of Al, C, and O, as well as COO-Al and C-H bonds in electrodeposited this compound thin films on copper substrates uqac.cauqac.ca. Changes in ATR spectra have revealed the effect of water content on the stearate chain conformation and the distribution of stearate between titania and alumina (B75360) surfaces in modified nanoparticles acs.orgacs.orgnih.gov. Specifically, a decrease in water content led to a less ordered structuring of the stearate tails, indicated by a shift of the C-H stretching bands to higher frequencies acs.orgacs.orgnih.gov.

Photothermal Infrared (PTIR) Spectroscopy for Nanoscale Chemical Mapping

Photothermal Infrared (PTIR) spectroscopy, also known as AFM-IR, combines the chemical specificity of infrared spectroscopy with the high spatial resolution of Atomic Force Microscopy (AFM) wiley.comescholarship.orglabmanager.comresearchgate.net. This technique enables nanoscale chemical mapping and analysis, overcoming the diffraction limit of conventional IR microscopy wiley.comlabmanager.comresearchgate.net. In PTIR, a tunable infrared laser pulses illuminate the sample, causing localized heating and thermal expansion at wavelengths where the sample absorbs. An AFM tip in contact with the surface detects this thermal expansion, and the resulting cantilever oscillation amplitude is proportional to the infrared absorption escholarship.orgresearchgate.net.

PTIR has been instrumental in studying the distribution of metal carboxylates, including this compound, in complex matrices like oil paints wiley.comescholarship.orglabmanager.comnist.govresearchgate.net. It can reveal the heterogeneous distribution of these compounds at the nanoscale nist.gov. For example, PTIR has detected distinct metal carboxylates within and around single agglomerates of this compound additives in paint samples nist.gov. This technique has shown that agglomerates derived from this compound can contain at least three different metal carboxylates and oil escholarship.orgnist.gov. PTIR analysis has also demonstrated that zinc carboxylates, such as zinc stearate, can be intermixed with this compound clusters in paint films, sometimes aggregating in proximity to these clusters wiley.comlabmanager.com. The high sensitivity and spatial resolution of PTIR allow for disentangling the composition of these nanoscale features escholarship.orgnist.gov.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By analyzing the kinetic energy of photoelectrons emitted upon irradiation with X-rays, XPS provides information about the top few nanometers of the sample surface.

XPS has been widely applied to characterize the surface composition of materials containing this compound. It is used to confirm the presence of key elements like aluminum, carbon, and oxygen uqac.cauqac.camdpi.com. Furthermore, the binding energies of core-level electrons provide insights into the chemical states of these elements. For instance, in studies of hydrophobic coatings containing this compound, XPS data has confirmed the formation of aluminum carboxylates by identifying characteristic peaks for O1s and C1s in the COO⁻ anion and the Al2p peak corresponding to Al³⁺ cations mdpi.com. XPS analysis of modified vermiculite (B1170534) surfaces grafted with sodium stearate and intercalated with aluminum diethylphosphinate also utilized Al2p peaks to confirm the successful introduction of aluminum rsc.org.

XPS is particularly valuable for understanding the surface chemistry of this compound films and coatings. It has been used to analyze the composition of superhydrophobic films containing this compound electrodeposited on copper substrates uqac.cauqac.ca. In the context of lubricants, XPS can distinguish the presence of stearate-based compounds on metal surfaces and differentiate between closely related lubricants aip.org. Valence band XPS, in particular, can provide unique information about differences in surface composition that may not be apparent from core XPS regions aip.org. Studies have shown that stearic acid and stearates have characteristic valence band spectra that can be used to identify their presence on aluminum and aluminum alloy surfaces aip.org.

Microscopic and Morphological Characterization

Microscopic techniques are essential for visualizing the surface topography, morphology, and microstructure of this compound at different scales. These methods provide crucial information about particle size, shape, surface roughness, and the spatial distribution of different phases.

Scanning Probe Microscopy (SPM) for Surface Roughness and Morphology

Scanning Probe Microscopy (SPM) is a family of microscopy techniques that form images of surfaces using a physical probe that scans the specimen. SPM techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), offer high-resolution imaging capabilities, allowing for the characterization of surface features down to the atomic scale in some cases wikipedia.organton-paar.comsemilab.com. SPM is particularly useful for obtaining three-dimensional topographic information and measuring surface roughness wikipedia.orgnanosurf.com.

While the search results specifically mention AFM more frequently in the context of this compound, SPM as a broader category encompasses techniques relevant to its characterization. SPM has been used in studies investigating the formation of superhydrophobic coatings that mainly consist of this compound, providing insights into the multimodal micro-rough surface structure that contributes to these properties mdpi.com. SPM can be used to study surface morphology and roughness, which are critical parameters influencing the performance of this compound in applications like waterproofing and as additives in coatings uqac.cauqac.cananosurf.com.

Atomic Force Microscopy (AFM) for Nanoscale Topography

Atomic Force Microscopy (AFM), a prominent type of SPM, is widely used to image and analyze the surface topography of materials at the nanoscale wikipedia.organton-paar.comnanosurf.comnumberanalytics.com. AFM utilizes a sharp tip on a cantilever that interacts with the sample surface. The deflection of the cantilever, caused by forces between the tip and the sample, is detected and used to create a high-resolution three-dimensional topographical map of the surface wikipedia.organton-paar.com. AFM can operate in various modes, including contact mode and tapping mode, to suit different sample types and analyses wikipedia.orgnanosurf.com.

AFM is invaluable for characterizing the nanoscale topography and morphology of this compound, particularly in thin films and composite materials. AFM topography mappings have been used to visualize the surface morphology of electrodeposited this compound thin films, showing uniform porous structures with measurable surface roughness uqac.cauqac.ca. The root mean square (rms) surface roughness of these films was reported to be around 3 µm uqac.cauqac.ca.

In the study of oil paints, AFM topography has been used in conjunction with PTIR to provide a comprehensive nanoscale analysis escholarship.orgnist.gov. AFM images reveal the physical landscape of the sample, complementing the chemical information provided by PTIR escholarship.orgnist.gov. Researchers have used AFM to study the morphology of this compound powder, observing irregular shapes of aggregates researchgate.net. AFM can also provide information on the distribution and size of particles within a matrix containing this compound researchgate.net. The high resolution of AFM allows for the study of surface features at the nanometer scale, providing crucial details about the physical structure that influences the compound's behavior and interactions anton-paar.comnanosurf.comnumberanalytics.com.

Table: this compound Characterization Techniques and Findings

| Technique | Information Provided | Key Findings/Applications related to this compound | Relevant Citations |

| ATR Spectroscopy | Surface chemistry, functional groups, molecular vibrations, bonding | Analysis of carboxylate headgroup coordination (bridging, chelated); Confirmation of COO-Al and C-H bonds; Effect of water on stearate chain conformation and distribution. | acs.orgacs.orgnih.govuqac.cauqac.ca |

| PTIR Spectroscopy | Nanoscale chemical mapping, chemical composition at nanoscale | Revealing heterogeneous distribution of metal carboxylates; Identifying distinct metal carboxylates within agglomerates; Showing intermixing and aggregation of zinc carboxylates with this compound. | wiley.comescholarship.orglabmanager.comnist.govresearchgate.net |

| XPS | Elemental composition, chemical states, empirical formula, surface chemistry | Confirmation of Al, C, O presence; Identification of chemical states (e.g., Al³⁺, COO⁻); Analysis of surface composition in films and coatings; Distinguishing stearate lubricants on metal surfaces. | uqac.cauqac.camdpi.comrsc.orgaip.orgscispace.comchinesechemsoc.orgresearchgate.net |

| SPM | Surface roughness, morphology, 3D topography | Insights into multimodal micro-rough surfaces in superhydrophobic coatings; Studying surface morphology and roughness. | mdpi.comsemilab.comnanosurf.com |

| AFM | Nanoscale topography, surface morphology, particle size and shape | Visualization of surface morphology in thin films (e.g., porous structures); Measurement of surface roughness (e.g., rms values); Studying aggregate morphology and particle distribution; Complementing PTIR for nanoscale analysis. | uqac.cauqac.caescholarship.orgnist.govwikipedia.organton-paar.comnanosurf.comnumberanalytics.comresearchgate.netspmtips.com |

Data Table: XPS Binding Energies for this compound and Related Species

While specific quantitative data tables for this compound XPS peaks across various studies are not consistently presented in the search results in a format suitable for a single interactive table, the provided information indicates typical binding energy ranges for relevant elements and functional groups. For instance, XPS data for coatings containing this compound show O1s peaks around 531.2 eV and C1s peaks around 288.4 eV characteristic of the COO⁻ anion, and an Al2p peak around 74.1 eV corresponding to Al³⁺ cations mdpi.com. Another study on modified vermiculite mentions Al2p peaks at 73.4 eV and 73.8 eV assigned to Al-O and hypophosphite groups rsc.org. The C1s peak of hydrocarbon impurities is often used for standardization at 284.8 eV rsc.orgscispace.com.

Based on these findings, a representative (non-interactive) data representation could be:

| Element/Group | Core Level | Typical Binding Energy (eV) | Chemical State/Assignment | Source Citation |

| Oxygen | O1s | ~531.2 | COO⁻ anion | mdpi.com |

| Carbon | C1s | ~288.4 | COO⁻ anion | mdpi.com |

| Carbon | C1s | ~284.8 | Hydrocarbon impurities (reference) | rsc.orgscispace.com |

| Aluminum | Al2p | ~74.1 | Al³⁺ cation | mdpi.com |

| Aluminum | Al2p | 73.4, 73.8 | Al-O, Hypophosphite groups | rsc.org |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Data Table: Surface Roughness of this compound Films

One study reported the surface roughness of electrodeposited this compound thin films on copper substrates as measured by AFM.

| Sample | Measurement Technique | Surface Roughness (rms) | Substrate | Source Citation |

| Electrodeposited this compound Thin Film | AFM | ~3 µm | Copper | uqac.cauqac.ca |

Computational Chemistry and Molecular Modeling Approaches for Aluminum Stearate Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and materials. For aluminum stearate (B1226849) systems, DFT can provide insights into the nature of the chemical bonds between aluminum ions and stearate ligands, as well as the electronic properties that influence reactivity and interactions with other substances nih.govacs.org. DFT calculations can help determine binding energies, molecular geometries, and charge distributions, which are crucial for understanding the stability and behavior of aluminum stearate in different environments materialssquare.com. For instance, DFT models can simulate binding energies between stearate chains and polymer matrices, which can then be correlated with experimental observations like melting point shifts and mechanical properties to understand interfacial adhesion in composite materials . DFT studies have also been applied to understand the speciation and structure of aluminum in aqueous solutions, providing a foundation for understanding the initial stages of metal soap formation nih.gov.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time, MD can provide insights into the dynamic behavior and self-assembly of this compound molecules in various phases, such as solutions, gels, or at interfaces whiterose.ac.uknih.govnih.govacs.orgroyalsocietypublishing.org. MD simulations can reveal how temperature, pressure, and the presence of other molecules affect the structure and organization of this compound aggregates nih.govroyalsocietypublishing.org. For example, MD simulations have been used to study the sol-gel conversion process of aluminum carboxylate systems, analyzing conformational variations, interaction energies, and the influence of solvent content and temperature on colloidal structure and rheological properties nih.gov. MD can also investigate the adsorption process of molecules on aluminum surfaces, providing insights into the interactions that govern interfacial phenomena royalsocietypublishing.org.

Theoretical Prediction of Rheological Properties from Molecular Interactions

The rheological properties of this compound-containing systems, such as viscosity and viscoelasticity, are directly related to the underlying molecular interactions and structures formed by the stearate molecules acs.orgmdpi.com. Computational methods, particularly MD and CG simulations, can be used to theoretically predict these rheological properties by analyzing the forces and motions of the molecules under simulated shear or stress nih.govmdpi.comresearchgate.net. By calculating parameters like stress tensors and diffusion coefficients from simulations, researchers can estimate macroscopic rheological behaviors researchgate.net. This allows for the prediction of how factors like concentration, temperature, and the presence of other components influence the flow behavior and mechanical properties of systems thickened or gelled by this compound nih.gov.

Computational Analysis of Interfacial Phenomena and Adsorption Energies

This compound is known to influence interfacial properties, acting as a surface-active agent researchgate.netuobaghdad.edu.iq. Computational methods are employed to analyze the adsorption of this compound molecules at interfaces, such as solid-liquid or liquid-liquid interfaces royalsocietypublishing.orgresearchgate.nettsijournals.comacs.org. DFT can be used to calculate adsorption energies, providing quantitative information about the strength of interaction between this compound and different surfaces materialssquare.com. MD simulations can visualize the adsorption process and study the orientation and packing of stearate molecules at interfaces, revealing how they affect surface tension and wettability royalsocietypublishing.org. Studies have used computational approaches to characterize the adsorption of stearate on modified surfaces, highlighting the role of surface chemistry and the different forms of this compound (mono-, di-, and tri-stearate) in interfacial phenomena like triboelectrification whiterose.ac.ukwhiterose.ac.ukfrontiersin.org. Research on TiO2 nanoparticles surface-treated with this compound has utilized computational models to understand the adsorption behavior of stearate on both titania and alumina (B75360) patches present on the surface researchgate.netacs.org.

Modeling of Metal Soap Formation and Distribution in Complex Matrices

Metal soap formation, including this compound, can occur in various complex matrices, such as paints and coatings, often impacting their properties and stability joenhermans.nluva.nlspringerprofessional.despringerprofessional.demdpi.com. Computational modeling can help elucidate the mechanisms of metal soap formation and predict their distribution within these matrices joenhermans.nluva.nlmdpi.com. While comprehensive molecular models for the entire process are still under development, computational approaches contribute by studying individual steps, such as the interaction of metal ions with fatty acids and the subsequent aggregation of metal soap molecules joenhermans.nluva.nl. Modeling can also investigate how the presence of additives like this compound influences the formation and morphology of other metal soaps, such as zinc stearate, in paint layers springerprofessional.despringerprofessional.deresearchgate.net. Simulations and computational analysis of experimental data, such as X-ray nano-tomography and EDS mapping, can provide insights into the 3D distribution and aggregation of this compound within a matrix researchgate.net.

Advanced Materials Science Applications and Underlying Mechanisms of Aluminum Stearate

Role in Protective and Decorative Coatings

Gelling and Thickening Mechanisms in Paints and Varnishes